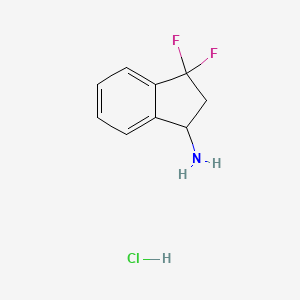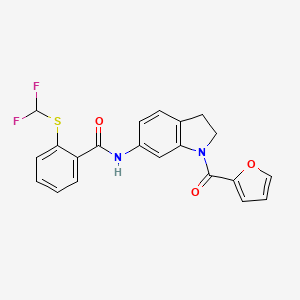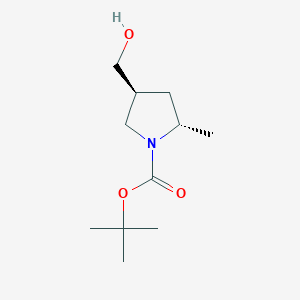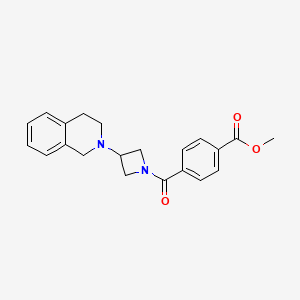
methyl 4-(3-(3,4-dihydroisoquinolin-2(1H)-yl)azetidine-1-carbonyl)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-(3-(3,4-dihydroisoquinolin-2(1H)-yl)azetidine-1-carbonyl)benzoate is a synthetic organic compound known for its unique structural features and diverse applications. Its structure comprises an azetidine ring, an isoquinoline moiety, and a benzoate ester group, making it an interesting subject for chemical and biological research.
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of methyl 4-(3-(3,4-dihydroisoquinolin-2(1H)-yl)azetidine-1-carbonyl)benzoate typically involves multi-step organic reactions starting from readily available precursors. One common route starts with the preparation of 3,4-dihydroisoquinoline, which is then reacted with azetidine derivatives under controlled conditions to form the azetidine-isoquinoline linkage. The final step involves esterification to introduce the benzoate group. Industrial Production Methods : In industrial settings, the compound's production may utilize more efficient catalytic processes and optimized reaction conditions to increase yield and reduce production time. Scaled-up versions of the synthetic routes often employ continuous flow chemistry techniques.
Chemical Reactions Analysis
Types of Reactions: : The compound undergoes various chemical reactions, including:
Oxidation: : Oxidizing agents can modify the isoquinoline or azetidine rings, leading to different oxidation states.
Reduction: : Reduction reactions can target the ester group, converting it to an alcohol.
Substitution: : Substitution reactions are possible at different positions on the isoquinoline and benzoate rings. Common Reagents and Conditions :
Oxidizing agents like potassium permanganate for oxidation.
Reducing agents such as lithium aluminum hydride for reduction.
Electrophiles and nucleophiles for substitution reactions. Major Products Formed :
Oxidized derivatives of the isoquinoline and azetidine rings.
Reduced forms of the ester group.
Substituted products with different functional groups on the benzoate or isoquinoline rings.
Scientific Research Applications
Chemistry: : The compound is used in synthetic organic chemistry to develop new chemical entities and study reaction mechanisms involving azetidine and isoquinoline derivatives. Biology : In biological research, it serves as a model compound to study enzyme interactions and protein-ligand binding due to its structural complexity. Medicine : Potential pharmaceutical applications include its use as a precursor for drug development, targeting specific enzymes or receptors involved in various diseases. Industry : The compound finds applications in material science and nanotechnology, where its unique structure is beneficial for creating new materials with specific properties.
Mechanism of Action
The compound's mechanism of action is closely related to its ability to interact with molecular targets such as enzymes and receptors. The isoquinoline moiety often participates in π-π interactions, while the azetidine ring can form covalent bonds or hydrogen bonds with biological macromolecules. These interactions can modulate the activity of proteins and enzymes, leading to the compound's biological effects.
Comparison with Similar Compounds
Comparison: : Compared to other azetidine or isoquinoline derivatives, methyl 4-(3-(3,4-dihydroisoquinolin-2(1H)-yl)azetidine-1-carbonyl)benzoate stands out due to its unique combination of structural features. The presence of both azetidine and isoquinoline rings in one molecule provides distinct reactivity and binding properties. Similar Compounds :
Azetidine derivatives: : Known for their use in the synthesis of pharmaceuticals and agrochemicals.
Isoquinoline derivatives: : Commonly used in the development of antitumor and anti-inflammatory agents.
Properties
IUPAC Name |
methyl 4-[3-(3,4-dihydro-1H-isoquinolin-2-yl)azetidine-1-carbonyl]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O3/c1-26-21(25)17-8-6-16(7-9-17)20(24)23-13-19(14-23)22-11-10-15-4-2-3-5-18(15)12-22/h2-9,19H,10-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLBYQBKIHMQURS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C(=O)N2CC(C2)N3CCC4=CC=CC=C4C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-methoxy-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2788163.png)
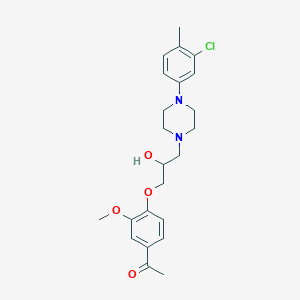
![N-benzyl-3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]piperidine-1-carboxamide](/img/structure/B2788165.png)
![2-{[(2-fluorophenyl)methyl]sulfanyl}-1-[2-(trifluoromethyl)benzoyl]-4,5-dihydro-1H-imidazole](/img/structure/B2788166.png)

![4-(4-hydroxyphenyl)-6-phenethyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2788169.png)
![2,5-difluoro-N-[3-(1H-imidazol-1-yl)propyl]aniline dihydrochloride](/img/structure/B2788171.png)
![6-Chloro-8-iodo-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B2788173.png)
